

CAS number and molecular formula for 1H-Indazole-7-carboxamide

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Compound of Interest

Compound Name: 1H-Indazole-7-carboxamide

Cat. No.: B1387649

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An In-depth Technical Guide to **1H-Indazole-7-carboxamide** (CAS: 312746-74-0)

Introduction

The indazole nucleus is a prominent bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry, often described as a "privileged scaffold".^[1] Its unique structural and electronic properties have made it a cornerstone in the design of numerous biologically active compounds, including several clinically approved drugs for treating diseases ranging from cancer to inflammation.^{[2][3]} The 1H-indazole tautomer is the most thermodynamically stable form, making it the predominant and most studied isomer in biological contexts.^[1]

This technical guide provides a comprehensive overview of a specific, yet highly promising derivative: **1H-Indazole-7-carboxamide**. We will delve into its fundamental physicochemical properties, provide detailed, field-proven synthetic protocols, and explore its potential biological significance based on the activities of structurally related molecules. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize, evaluate, and leverage this scaffold for novel therapeutic discovery.

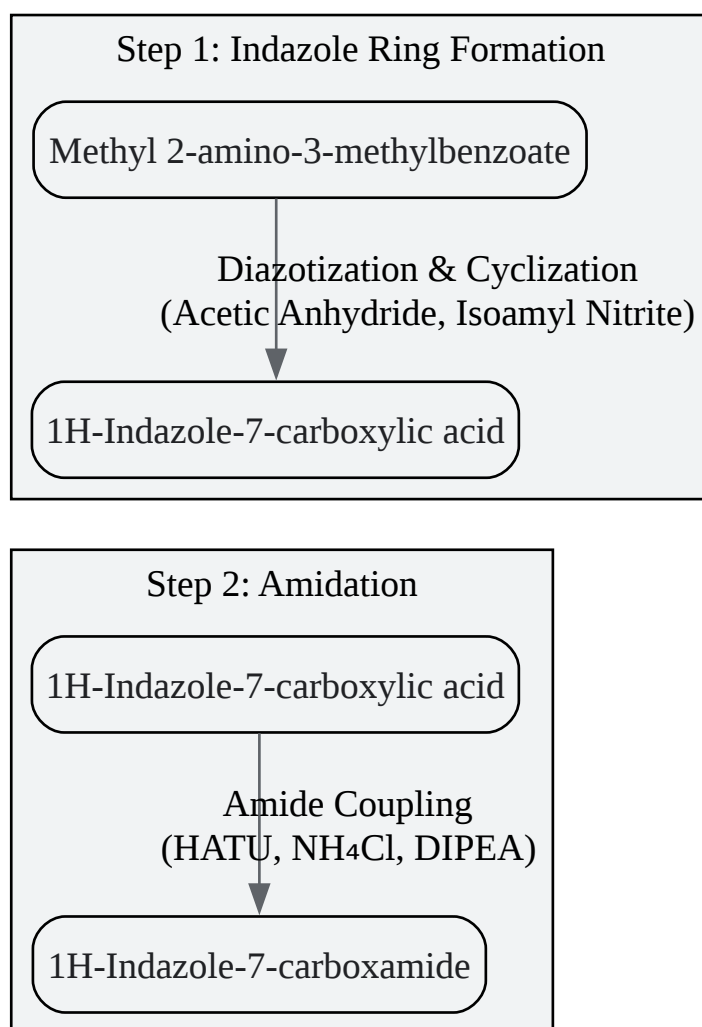
Part 1: Core Physicochemical & Structural Identification

Accurate identification is the foundation of all subsequent research. **1H-Indazole-7-carboxamide** is a distinct chemical entity with the following computed and verified identifiers.

Property	Value	Source
CAS Number	312746-74-0	[4]
Molecular Formula	C ₈ H ₇ N ₃ O	[4]
IUPAC Name	1H-indazole-7-carboxamide	[4]
Molecular Weight	161.16 g/mol	[4]
Canonical SMILES	<chem>C1=CC2=C(C(=C1)C(=O)N)N=N=C2</chem>	[4]
InChI	InChI=1S/C8H7N3O/c9-8(12)6-3-1-2-5-4-10-11-7(5)6/h1-4H,(H2,9,12)(H,10,11)	[4]
InChIKey	ZWZKHJQCLZIUIT-UHFFFAOYSA-N	[4]

Part 2: Synthesis of 1H-Indazole-7-carboxamide

The synthesis of **1H-Indazole-7-carboxamide** is logically approached via a two-step sequence starting from a commercially available substituted aniline. This strategy involves the initial formation of the indazole ring system to yield the key carboxylic acid intermediate, followed by a standard amidation to furnish the target carboxamide.



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Caption: Overall synthetic workflow for **1H-Indazole-7-carboxamide**.

Experimental Protocol 2.1: Synthesis of 1H-Indazole-7-carboxylic acid (Intermediate)

This protocol details the formation of the indazole ring from an appropriate aniline precursor. The mechanism proceeds via an in-situ diazotization of the amino group, followed by an intramolecular cyclization. This method is adapted from established procedures for synthesizing the indazole core.^{[5][6]}

Materials:

- Methyl-2-amino-3-methylbenzoate
- Anhydrous Toluene
- Potassium Acetate (KOAc)
- Acetic Anhydride
- Isoamyl Nitrite
- Hydrochloric Acid (HCl)
- Standard laboratory glassware, nitrogen atmosphere setup, reflux condenser, magnetic stirrer.

Step-by-Step Procedure:

- To a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add anhydrous toluene (60 mL), methyl-2-amino-3-methylbenzoate (1.8 g, 11 mmol), and potassium acetate (560 mg, 5.7 mmol).^[5]
- Heat the mixture to reflux.
- Once refluxing, add acetic anhydride (3.2 mL, 34 mmol) and continue stirring at reflux for 10 minutes.^[5]
- Over a period of 30 minutes, add isoamyl nitrite (2.3 mL, 18 mmol) dropwise to the refluxing mixture.
- Maintain the reflux overnight to ensure the reaction goes to completion.
- After cooling to room temperature, concentrate the mixture using a rotary evaporator to remove the toluene.
- Adjust the pH of the resulting aqueous phase to approximately 4 with dilute HCl, which will precipitate the product.^[6]

- Filter the resulting solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield pure 1H-indazole-7-carboxylic acid.

Causality and Self-Validation: The reaction's success hinges on the anhydrous conditions and the slow addition of isoamyl nitrite, which controls the rate of diazotization. The final acidic workup protonates the carboxylate, causing it to precipitate out of the aqueous solution, providing a straightforward and effective purification step. The product can be validated by comparing its melting point (218–222 °C) and spectroscopic data (NMR, HRMS) with literature values.[\[5\]](#)[\[6\]](#)

Experimental Protocol 2.2: Amidation to 1H-Indazole-7-carboxamide

This protocol describes the conversion of the carboxylic acid intermediate to the final carboxamide product. This is achieved using a peptide coupling agent, which is a highly efficient and reliable method for forming amide bonds. The procedure is adapted from standard amidation methodologies for related indazole structures.[\[7\]](#)

Materials:

- 1H-Indazole-7-carboxylic acid
- Dimethylformamide (DMF)
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- DIPEA (N,N-Diisopropylethylamine)
- Ammonium Chloride (NH₄Cl)
- Ethyl Acetate (EtOAc)
- Saturated aqueous solutions of sodium sulfite and sodium bicarbonate.

Step-by-Step Procedure:

- Dissolve 1H-Indazole-7-carboxylic acid (1.0 equiv) in DMF in a round-bottom flask.
- Add HATU (1.2 equiv) and DIPEA (3.0 equiv) to the solution and stir for 10 minutes at room temperature. This pre-activates the carboxylic acid.[7]
- Add ammonium chloride (1.5 equiv) to the reaction mixture. Ammonium chloride serves as the ammonia source for the carboxamide.
- Stir the reaction at room temperature until the starting material is fully consumed, as monitored by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
- Extract the aqueous layer three times with ethyl acetate.
- Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid and other acidic impurities.
- Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude solid, typically by recrystallization or column chromatography, to obtain the final **1H-Indazole-7-carboxamide**.

Causality and Self-Validation: HATU is a superior coupling agent that efficiently creates a highly reactive activated ester of the carboxylic acid. DIPEA acts as a non-nucleophilic base to neutralize the generated acids. The use of ammonium chloride is a standard and effective way to introduce the $-\text{NH}_2$ group. The reaction is self-validating as the final product's purity can be readily assessed by TLC and confirmed by NMR and Mass Spectrometry.

Part 3: Potential Biological Significance and Therapeutic Applications

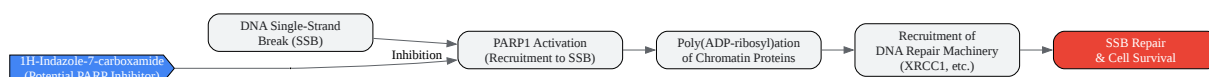
While direct biological data for **1H-Indazole-7-carboxamide** is not extensively published, the scaffold is of significant interest due to the well-documented activities of its close structural

analogs. The indazole-7-carboxamide moiety is a key pharmacophore in several classes of potent enzyme inhibitors.

PARP Inhibition

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical for repairing single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways (e.g., those with BRCA1/2 mutations), inhibiting PARP1 leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality.

A close analog, 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide, has been identified as a potent PARP1 inhibitor with an IC_{50} of 3.2 nM.[8] This demonstrates that the indazole-7-carboxamide core is highly effective for binding within the PARP active site. This makes **1H-Indazole-7-carboxamide** itself a high-priority candidate for investigation as a PARP inhibitor.



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Caption: Role of PARP1 in DNA repair and its potential inhibition.

PAK1 Inhibition

p21-activated kinase 1 (PAK1) is a serine/threonine kinase that plays a crucial role in regulating cytoskeletal dynamics, cell motility, proliferation, and survival.[2] Its aberrant activation is strongly associated with tumor progression and metastasis. Consequently, PAK1 is a promising target for anticancer drug discovery. Derivatives of the isomeric 1H-indazole-3-carboxamide have been successfully developed as potent and selective PAK1 inhibitors that can suppress cancer cell migration and invasion.[2][9] Given the structural similarity, it is highly plausible that **1H-Indazole-7-carboxamide** could also exhibit inhibitory activity against PAK1 or other related kinases.

Nitric Oxide Synthase (NOS) Inhibition

The direct precursor, 1H-indazole-7-carboxylic acid, is a known inhibitor of nitric oxide synthases (NOS).[5][10] NOS enzymes are responsible for producing nitric oxide, a key signaling molecule involved in vasodilation, neurotransmission, and immune responses. Overproduction of nitric oxide is implicated in various inflammatory diseases and neurodegenerative conditions, making NOS inhibitors a valuable area of therapeutic research. While amidation of the carboxylic acid will alter its binding properties, the underlying indazole scaffold retains the potential for interaction with the NOS active site.

Part 4: Conclusion and Future Directions

1H-Indazole-7-carboxamide is a molecule of significant scientific interest, underpinned by a robust and accessible synthetic pathway. Its core chemical structure is present in potent inhibitors of clinically validated cancer targets like PARP1. The evidence from closely related analogs strongly suggests that this compound is a prime candidate for biological screening and further development.

Future research should focus on:

- **Kinase Profiling:** Screening **1H-Indazole-7-carboxamide** against a broad panel of kinases, with a particular focus on PARP and PAK family members.
- **Cell-Based Assays:** Evaluating its anti-proliferative effects in relevant cancer cell lines, especially those with known DNA repair deficiencies.
- **Structure-Activity Relationship (SAR) Studies:** Utilizing the provided synthesis to create a library of derivatives by modifying the amine component in the amidation step to optimize potency and selectivity.

This guide provides the foundational chemical knowledge and protocols necessary for researchers to embark on the synthesis and biological evaluation of this promising compound, potentially unlocking new avenues for therapeutic innovation.

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